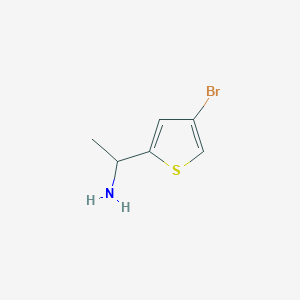

1-(4-Bromothiophen-2-yl)ethan-1-amine

Descripción

BenchChem offers high-quality 1-(4-Bromothiophen-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromothiophen-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-bromothiophen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-4(8)6-2-5(7)3-9-6/h2-4H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVSYXUKBUXMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CS1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of 1-(4-Bromothiophen-2-yl)ethan-1-amine

Introduction: Elucidating the Molecular Architecture of a Key Synthetic Building Block

1-(4-Bromothiophen-2-yl)ethan-1-amine is a crucial heterocyclic amine that serves as a versatile building block in the synthesis of a wide array of pharmacologically active compounds and novel materials. Its structural integrity and purity are paramount to the success of subsequent synthetic transformations and the biological efficacy of the final products. This guide provides a comprehensive, in-depth analysis of the chemical structure of 1-(4-Bromothiophen-2-yl)ethan-1-amine, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, explaining the causality behind experimental choices and ensuring a self-validating system of protocols for unambiguous structural confirmation.

The strategic placement of the bromo- and aminoethyl- substituents on the thiophene ring imparts specific reactivity and conformational properties to the molecule. A thorough understanding of its three-dimensional structure and electronic properties is therefore essential for its effective utilization in complex molecular design and synthesis. This guide will navigate through the synthesis rationale, followed by a multi-technique analytical workflow for complete structural elucidation.

The Synthetic Rationale: Reductive Amination as a Pathway to Chiral Amines

The most common and efficient synthetic route to 1-(4-Bromothiophen-2-yl)ethan-1-amine involves the reductive amination of the corresponding ketone, 1-(4-bromothiophen-2-yl)ethanone. This method is widely favored in medicinal chemistry for its reliability and control over the formation of the amine product.[1]

The reaction proceeds in two key steps: the formation of an imine intermediate followed by its reduction to the amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices.[2] The choice of a milder reducing agent like NaBH₃CN is often strategic as it can selectively reduce the imine in the presence of the starting ketone, allowing for a one-pot reaction.[2]

Understanding this synthetic pathway is critical for the analytical chemist. Potential impurities in the final product could include unreacted starting ketone, the intermediate imine, or by-products from over-alkylation, although the latter is less common with reductive amination compared to direct alkylation methods.[2] The analytical strategy must therefore be capable of distinguishing the target amine from these potential contaminants.

Caption: Synthetic workflow for 1-(4-Bromothiophen-2-yl)ethan-1-amine via reductive amination.

Spectroscopic and Spectrometric Characterization: A Multi-faceted Approach

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous structural elucidation of 1-(4-Bromothiophen-2-yl)ethan-1-amine. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For 1-(4-Bromothiophen-2-yl)ethan-1-amine, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 | d | 1H | H-5 (thiophene) | Doublet due to coupling with H-3. The downfield shift is influenced by the electronegative sulfur and bromine atoms. |

| ~6.95 | d | 1H | H-3 (thiophene) | Doublet due to coupling with H-5. |

| ~4.20 | q | 1H | CH (ethanamine) | Quartet due to coupling with the adjacent methyl protons. |

| ~1.80 | br s | 2H | NH₂ | Broad singlet due to quadrupole broadening and potential hydrogen exchange. The chemical shift can vary with concentration and solvent. |

| ~1.50 | d | 3H | CH₃ (ethanamine) | Doublet due to coupling with the methine proton. |

Note: Predicted chemical shifts are based on analogous structures and established NMR prediction algorithms.[3][4]

Experimental Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for the labile amine protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the aromatic protons.

-

Data Acquisition: A standard single-pulse experiment is typically sufficient. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T₁) is necessary.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. The spectrum should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-2 (thiophene) | Carbon attached to the aminoethyl group, significantly downfield due to the influence of both sulfur and nitrogen. |

| ~125 | C-5 (thiophene) | Aromatic carbon. |

| ~122 | C-3 (thiophene) | Aromatic carbon. |

| ~110 | C-4 (thiophene) | Carbon attached to the bromine atom, its chemical shift is influenced by the heavy atom effect. |

| ~50 | CH (ethanamine) | Aliphatic carbon attached to the nitrogen atom. |

| ~25 | CH₃ (ethanamine) | Aliphatic methyl carbon. |

Note: Predicted chemical shifts are based on analogous structures and established NMR prediction algorithms.[3][4][5]

Experimental Protocol for ¹³C NMR Analysis:

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C experiment is typically used. For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Expected Mass Spectrum Data (Electron Ionization - EI):

The molecular ion peak (M⁺) for 1-(4-Bromothiophen-2-yl)ethan-1-amine (C₆H₈BrNS) is expected at m/z 205 and 207 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Predicted Fragmentation Pattern:

-

m/z 190/192 ([M-CH₃]⁺): Loss of a methyl radical is a common fragmentation pathway for ethylamines.[6]

-

m/z 126 ([M-Br]⁺): Loss of a bromine radical.

-

m/z 44 ([CH₃CHNH₂]⁺): Alpha-cleavage, a characteristic fragmentation of amines, leading to a stable iminium ion. This is often the base peak in the spectrum of primary amines.[6][7]

Experimental Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol. For amines, derivatization might be necessary to improve chromatographic performance, although for a relatively simple amine like this, it may not be essential.[8]

-

Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS). A column with a stationary phase suitable for amines, such as a base-deactivated column, should be used to prevent peak tailing.[9][10]

-

Data Acquisition: The GC oven temperature program should be optimized to ensure good separation of the analyte from any impurities. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Data Analysis: The resulting chromatogram will show the retention time of the compound, and the mass spectrum of the corresponding peak can be analyzed for the molecular ion and fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3400-3250 (broad) | N-H stretch | Primary Amine | The presence of two bands in this region is characteristic of a primary amine (symmetric and asymmetric stretching).[11] |

| 3100-3000 | C-H stretch | Aromatic (thiophene) | C-H stretching vibrations of the thiophene ring.[4] |

| 2970-2850 | C-H stretch | Aliphatic (ethyl) | C-H stretching vibrations of the methyl and methine groups.[11] |

| 1650-1580 | N-H bend | Primary Amine | Scissoring vibration of the -NH₂ group.[11] |

| 1470-1430 | C=C stretch | Aromatic (thiophene) | Ring stretching vibrations of the thiophene nucleus.[4] |

| ~800 | C-H out-of-plane bend | 2,4-disubstituted thiophene | Characteristic bending vibration for this substitution pattern.[4] |

| ~600 | C-Br stretch | Bromoalkane | Stretching vibration of the carbon-bromine bond. |

Experimental Protocol for FTIR Analysis:

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.

-

Instrument Setup: A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded first.

-

Data Acquisition: The sample is then placed in the instrument, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and assigning them to the corresponding functional groups.

X-ray Crystallography: The Definitive 3D Structure

For an unambiguous determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: The primary and often most challenging step is to grow a single crystal of suitable quality (typically >0.1 mm in all dimensions).[1] This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods for small molecules.[1] The initial structural model is then refined to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion: A Unified Approach to Structural Verification

The comprehensive structural analysis of 1-(4-Bromothiophen-2-yl)ethan-1-amine requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the fundamental framework of atomic connectivity, while mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. FTIR spectroscopy serves as a rapid and effective tool for functional group identification. Finally, X-ray crystallography, when feasible, provides the ultimate proof of the three-dimensional molecular architecture.

By following the detailed protocols and understanding the rationale behind each experimental choice, researchers and drug development professionals can confidently verify the structure and purity of this vital synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. This multi-faceted, self-validating approach embodies the principles of scientific rigor and is essential for advancing the fields of medicinal chemistry and materials science.

References

- Time in Pasuruan, ID. (n.d.). Google.

- BenchChem. (2025). Application Notes and Protocols for GC-MS Analysis of Secondary Amines. BenchChem.

- Supplementary Inform

- Labindia Analytical. (2024, November 14).

- Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. (2023, November 23). MDPI.

- Electron ionization mass spectrum of (a) 1-(thiophen-2-yl)

- Rizwan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 84.

- Kählig, H., et al. (n.d.). Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue. PMC.

- Thiophene-2-ethylamine(30433-91-1) IR Spectrum. (n.d.). ChemicalBook.

- Ophardt, C. E. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.

- Rizwan, K., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies.

- Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences - The University of Queensland.

- The Do's and Don'ts of FTIR Spectroscopy for Thin Film Analysis. (2024, September 3). Labcompare.com.

- X-ray crystallography. (n.d.). Wikipedia.

- Interpret

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.

- The Infrared Absorption Spectra of Thiophene Deriv

- Predict 13C carbon NMR spectra. (n.d.).

- RTI Laboratories. (n.d.). FTIR Analysis.

- Analysis of Amines in GC. (2021, March 23). LabRulez GCMS.

- (1R)-1-(4-bromothiophen-2-yl)ethan-1-amine hydrochloride. (n.d.).

- Mass Spectrometry: Fragment

- mass spectra - fragmentation p

- Thiophene. (n.d.). The NIST WebBook.

- New Journal of Chemistry Supporting Inform

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. (n.d.).

- 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0295511). (n.d.). NP-MRD.

- 1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride. (n.d.). CymitQuimica.

- 1212816-88-0 | (R)-1-(4-Bromothiophen-2-yl)ethanamine. (n.d.). ChemScene.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017, January 9). Prime Scholars.

- FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. (2017, April 21).

- Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2024, February 29). Frontiers.

- mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- Table of Characteristic IR Absorptions. (n.d.).

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).

- mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

Sources

- 1. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]

- 2. primescholars.com [primescholars.com]

- 3. Thiophene [webbook.nist.gov]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. rsc.org [rsc.org]

- 6. Thiophene-2-ethylamine(30433-91-1) IR Spectrum [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. rsc.org [rsc.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chemscene.com [chemscene.com]

The Chemical and Physical Properties of Bromothiophene Ethylamine Derivatives: A Comprehensive Technical Guide

Executive Summary

Bromothiophene ethylamine derivatives—most notably isomers such as 2-(2-bromothiophen-3-yl)ethanamine (CAS: 893421-71-1)—are highly versatile bifunctional building blocks in modern medicinal chemistry. These compounds feature an electron-rich thiophene heterocycle, a reactive halogen (bromine) handle, and a flexible primary ethylamine chain. This unique structural triad makes them indispensable precursors in the synthesis of G-protein coupled receptor (GPCR) modulators, kinase inhibitors, and prominent antiplatelet agents such as the thienopyridines (e.g., Ticlopidine and Clopidogrel) .

This whitepaper provides an in-depth analysis of the physical and chemical properties of bromothiophene ethylamines, detailing the causality behind their reactivity profiles and providing field-proven, self-validating experimental protocols for their synthesis and functionalization.

Structural and Physical Properties

The physicochemical profile of bromothiophene ethylamines is dictated by the interplay between the lipophilic, heavy bromothiophene core and the hydrophilic, basic ethylamine side chain. Incorporating heteroatoms like sulfur into a cyclic compound significantly modifies its physicochemical properties, improving drug–receptor interactions and altering solubility .

-

The Bromine Effect: The massive bromine atom significantly increases the molecular density and lipophilicity (LogP) of the scaffold. It also elevates the boiling point through increased London dispersion forces.

-

The Ethylamine Chain: The primary amine acts as a hydrogen bond donor and acceptor. It allows for the formation of stable, water-soluble salts (e.g., hydrochlorides), which are critical for overcoming the inherent lipophilicity of the bromothiophene core during drug formulation.

-

Electronic Inductive Effects: The electron-withdrawing nature of the bromothiophene ring exerts a mild inductive pull through the ethyl chain, slightly lowering the pKa of the primary amine compared to strictly aliphatic amines.

Table 1: Physicochemical Properties of 2-(2-Bromothiophen-3-yl)ethanamine

| Property | Value (Predicted/Empirical) | Causality / Structural Influence |

| Molecular Formula | C₆H₈BrNS | Defines the bifunctional core scaffold. |

| Molecular Weight | 206.10 g/mol | Low molecular weight ensures high ligand efficiency when used as a fragment in drug discovery. |

| Boiling Point | ~250–260 °C (at 760 mmHg) | Elevated by the massive bromine atom and intermolecular hydrogen bonding of the primary amine. |

| Density | ~1.55 g/cm³ | High density driven by the heavy halogen relative to the carbon skeleton. |

| pKa (Conjugate Acid) | 9.5 – 10.0 | Slightly lower than standard aliphatic amines (~10.5) due to the electron-withdrawing inductive effect of the bromothiophene ring. |

| LogP (Octanol/Water) | 1.8 – 2.2 | Balanced lipophilicity: Bromothiophene increases lipophilicity, while the ethylamine group adds hydrophilicity. |

Chemical Reactivity and Mechanistic Insights

Bromothiophene ethylamines are valuable precisely because they offer two orthogonal sites for chemical modification: the nucleophilic amine and the electrophilic C-Br bond.

Amine Nucleophilicity

The primary amine readily undergoes standard derivatization, including alkylation, acylation, and reductive amination. Because the amine is separated from the thiophene ring by a two-carbon (ethyl) linker, it behaves as a standard aliphatic amine rather than an aniline-like aromatic amine. This isolation preserves its high nucleophilicity and basicity.

Thiophene Ring Reactivity and Cross-Coupling

The thiophene ring is an electron-rich, privileged pharmacophore . The C-Br bond on a thiophene ring is highly susceptible to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

Causality of Enhanced Reactivity: The C-Br bond on a thiophene is significantly more reactive toward Palladium(0) oxidative addition than a corresponding bromobenzene. Thiophene possesses a lower aromatic resonance energy (~29 kcal/mol) compared to benzene (~36 kcal/mol). Consequently, the energetic penalty for disrupting the aromatic π -system during the oxidative addition step is lower. Furthermore, the adjacent sulfur atom can coordinate with the transient Pd(II) species, stabilizing the intermediate and accelerating the catalytic cycle.

Figure 1: Key chemical reactivity pathways of bromothiophene ethylamine derivatives.

Experimental Protocols

To ensure scientific integrity and self-validating workflows, the following protocols emphasize chemoselectivity—specifically, manipulating the amine or its precursors without triggering premature cleavage of the sensitive C-Br bond.

Protocol 1: Chemoselective Synthesis via Nitrile Reduction

Objective: Synthesize 2-(2-bromothiophen-3-yl)ethanamine from 2-(2-bromothiophen-3-yl)acetonitrile without inducing reductive debromination. Mechanistic Causality: Standard catalytic hydrogenation (Pd/C, H₂) operates via oxidative addition to the C-Br bond, which competes with nitrile reduction and leads to debromination. Similarly, LiAlH₄ is a powerful nucleophilic hydride that can cause halogen-metal exchange. Borane-tetrahydrofuran (BH₃·THF) is chosen because it operates via electrophilic activation of the nitrile nitrogen followed by hydride transfer, leaving the aryl halide completely intact.

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert Argon gas for 15 minutes.

-

Reagent Loading: Dissolve 2-(2-bromothiophen-3-yl)acetonitrile (10.0 mmol, 2.02 g) in anhydrous THF (50 mL) under Argon.

-

Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Add BH₃·THF complex (1.0 M in THF, 30.0 mL, 30.0 mmol) dropwise over 30 minutes via a syringe pump to control the exothermic reaction.

-

Heating: Remove the ice bath and gradually heat the mixture to reflux (70 °C) for 12 hours. Monitor the disappearance of the nitrile peak via TLC or IR spectroscopy.

-

Quenching (Self-Validating Step): Cool the flask to 0 °C. Carefully quench the reaction by adding Methanol (20 mL) dropwise until effervescence (H₂ gas evolution) ceases. Add 1M HCl (30 mL) and reflux for 1 hour. Causality: This step is critical to break the highly stable amine-borane complex formed during the reduction, releasing the free amine salt.

-

Isolation: Concentrate the mixture in vacuo to remove THF and Methanol. Basify the remaining aqueous layer with 2M NaOH until pH > 10. Extract the free base with Dichloromethane (3 x 50 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude oil via Kugelrohr distillation or silica gel chromatography (DCM:MeOH 9:1 with 1% Et₃N) to yield the pure ethylamine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling Derivatization

Objective: Substitute the bromine atom with an aryl group to build complex pharmacological scaffolds .

Step-by-Step Methodology:

-

Setup: In a 20 mL microwave-safe reaction vial, combine 2-(2-bromothiophen-3-yl)ethanamine (1.0 mmol, 206 mg) and phenylboronic acid (1.2 mmol, 146 mg).

-

Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg, 5 mol%) and Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg).

-

Solvent Addition: Add a pre-degassed mixture of Toluene and Water (4:1 v/v, 5 mL). Causality: Degassing is vital to prevent the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species by atmospheric oxygen.

-

Reaction: Seal the vial with a crimp cap, purge with Argon for 5 minutes, and heat the mixture with vigorous stirring at 90 °C for 8 hours.

-

Work-up: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with distilled water (10 mL) followed by brine (10 mL).

-

Purification: Dry the organic phase over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography to isolate the aryl-thiophene ethylamine derivative.

Figure 2: Chemoselective synthesis and downstream functionalization of bromothiophene ethylamines.

Applications in Drug Development

The structural properties of bromothiophene ethylamines make them direct precursors to thienopyridine derivatives. When cyclized and functionalized, these compounds yield prodrugs that act as irreversible inhibitors of the P2Y12 receptor, a critical pathway in ADP-induced platelet aggregation . Furthermore, the thiophene carboxamide scaffolds derived from these amines exhibit versatile pharmacological properties, including notable antiproliferative and cytotoxic effects against various cancer cell lines .

Figure 3: Mechanism of action for thienopyridine antiplatelet agents derived from bromothiophenes.

References

-

National Center for Biotechnology Information (PMC). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from:[Link]

-

MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from:[Link]

1-(4-Bromothiophen-2-yl)ethan-1-amine: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery, the strategic use of bioisosteres and bifunctional scaffolds is critical for navigating complex structure-activity relationship (SAR) landscapes. 1-(4-Bromothiophen-2-yl)ethan-1-amine represents a highly versatile building block. The thiophene core serves as a classic phenyl bioisostere, offering distinct electronic properties and a lower topological polar surface area (TPSA). The presence of a primary amine provides a nucleophilic handle for amide and amine synthesis, while the orthogonal 4-bromo substituent acts as an electrophilic vector for late-stage palladium-catalyzed cross-coupling.

As a Senior Application Scientist, I have structured this whitepaper to provide researchers with a definitive guide to the chemical identifiers, physicochemical properties, orthogonal reactivity, and self-validating synthetic protocols associated with this scaffold.

Chemical Identity & Stereochemical Nomenclature

The biological targets of most small molecules (e.g., GPCRs, kinases) are inherently chiral. Consequently, the 3D spatial orientation of the methyl group on the ethylamine linker dictates binding pocket affinity. This scaffold is commercially available as a racemate or as enantiomerically pure (R)- and (S)-isomers, typically stabilized as hydrochloride salts to prevent oxidative degradation[1].

Table 1: Chemical Identifiers & Stereochemical Variants

| Form | Stereochemistry | CAS Number | SMILES String |

| Hydrochloride | Racemic | 2244906-14-5[1] | CC(N)C1=CC(Br)=CS1.[H]Cl |

| Free Base | Racemic / (R) | 1212816-88-0[2] | C=CS1)N[2] |

| Hydrochloride | (R)-Isomer | 2343963-75-5 | CBr)N.Cl |

| Hydrochloride | (S)-Isomer | 2682097-56-7 | CBr)N.Cl |

Physicochemical Properties & Data

The physical state of the compound dictates its handling protocols. The free base is an oil that is prone to degradation and requires cold storage, whereas the hydrochloride salt is a bench-stable crystalline solid[2].

Table 2: Physicochemical Properties

| Property | Free Base | Hydrochloride Salt |

| Molecular Formula | C₆H₈BrNS[2] | C₆H₉BrClNS |

| Molecular Weight | 206.10 g/mol [2] | 242.57 g/mol [1] |

| Physical State | Viscous Oil / Liquid | Crystalline Solid |

| Purity Standard | ≥95% (HPLC)[2] | ≥97% (HPLC) |

| Storage Conditions | 2-8°C, Inert Atmosphere[2] | Room Temp, Dark Place |

Orthogonal Reactivity & Downstream Applications

The strategic value of 1-(4-Bromothiophen-2-yl)ethan-1-amine lies in its orthogonal reactivity . The primary amine and the aryl bromide can be functionalized independently without cross-interference, provided the correct reaction sequencing is employed.

-

Amine Functionalization (First Vector): The primary amine is highly nucleophilic. It readily undergoes HATU-mediated amide coupling with carboxylic acids or reductive amination with aldehydes.

-

Bromide Functionalization (Second Vector): The C-Br bond is inert to standard amide coupling conditions but is highly active under Pd(0) catalysis, allowing for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Fig 1: Orthogonal reactivity pathways of the bifunctional bromothiophene scaffold.

Experimental Protocols: Synthesis & Validation

To ensure high yields and stereochemical purity, the synthesis of this scaffold relies on reductive amination followed by chiral resolution. The following protocol is designed as a self-validating system , embedding analytical checkpoints to guarantee causality and success at each step.

Step-by-Step Methodology: Reductive Amination & Salt Formation

-

Imine Formation (Condensation):

-

Procedure: Dissolve 4-bromo-2-acetylthiophene (1.0 eq) in anhydrous methanol. Add ammonium acetate (10.0 eq) and stir at room temperature for 4 hours.

-

Causality: Anhydrous methanol is critical to drive the equilibrium toward the imine by preventing premature aqueous hydrolysis. An excess of ammonium acetate ensures complete conversion and minimizes the formation of secondary amine dimers.

-

Validation Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 4:1). Proceed only when the ketone starting material spot is completely consumed.

-

-

Reduction to Free Base:

-

Procedure: Cool the reaction mixture to 0 °C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Stir for 12 hours, allowing the reaction to warm to room temperature.

-

Causality: NaBH₃CN is chosen over NaBH₄ because it is highly selective for imines over ketones at a mildly acidic pH, preventing the reduction of unreacted starting material into an alcohol byproduct. Cooling controls the exothermic nature of the hydride transfer.

-

Validation Checkpoint 2: Quench a 0.1 mL aliquot and analyze via LC-MS. A successful reduction yields a major peak exhibiting the characteristic 1:1 isotopic doublet at m/z 206.0 and 208.0 [M+H]⁺, confirming the preservation of the aryl bromide bond.

-

-

Workup & Hydrochloride Salt Precipitation:

-

Procedure: Quench the bulk reaction with 1M NaOH, extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate to yield the crude free base oil. Dissolve the oil in anhydrous diethyl ether and add 2M HCl in diethyl ether dropwise until precipitation ceases. Filter and dry the solid in vacuo.

-

Causality: Aqueous HCl introduces water, which can lead to hydrate formation or make isolation difficult. Anhydrous HCl in ether forces the immediate precipitation of the pure crystalline salt, leaving non-basic impurities in the mother liquor.

-

Fig 2: Synthetic workflow and chiral resolution of 1-(4-Bromothiophen-2-yl)ethan-1-amine.

Handling, Storage, and Safety Protocols

-

Oxidation Prevention: The free base amine (CAS 1212816-88-0) is susceptible to atmospheric oxidation, which manifests as a darkening of the oil from pale yellow to dark brown. It must be stored at 2-8°C under an inert argon or nitrogen atmosphere[2].

-

Hygroscopicity: While the hydrochloride salts (CAS 2244906-14-5, 2343963-75-5, 2682097-56-7) are significantly more stable and can be stored at room temperature, they should be kept in a desiccator away from light to prevent ambient moisture absorption.

-

Toxicity: As a halogenated thiophene amine, it should be handled as a potential skin/eye irritant. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during all synthetic manipulations.

References

-

Synthonix, Inc. "1-(4-Bromothiophen-2-yl)ethanamine hydrochloride -[B93265]". Available at: [Link]

-

UBA. "(R)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride". Available at:[Link]

Sources

The Strategic Role of the 4-Bromothiophene Moiety in Medicinal Chemistry: Synthetic Versatility and Pharmacophore Design

Executive Summary

In the landscape of modern drug discovery, heterocyclic scaffolds are the cornerstone of rational drug design. Among these, the thiophene ring stands out due to its metabolic stability and bioisosteric equivalence to benzene. Specifically, the 4-bromothiophene moiety has emerged as a privileged structural motif. It serves a dual purpose: acting as a highly specific synthetic vector for transition-metal-catalyzed cross-coupling and functioning as a critical pharmacophore element via halogen bonding.

This technical whitepaper provides an in-depth analysis of the 4-bromothiophene moiety, detailing its pharmacological significance, synthetic workflows, and self-validating experimental protocols designed for researchers and drug development professionals.

Pharmacological Significance: Beyond a Synthetic Handle

Historically, halogens in medicinal chemistry were viewed merely as lipophilic bulk or electron-withdrawing groups. However, the bromine atom at the 4-position of the thiophene ring offers profound target-binding capabilities through halogen bonding [1].

The σ -Hole and Target Affinity

Bromine, being highly polarizable, features an anisotropic distribution of electron density. The equatorial region is electron-rich, while the pole along the C–Br bond axis features an electron-deficient region known as the σ -hole. This allows the 4-bromothiophene moiety to act as a highly directional Lewis acid.

-

Causality in Design: When a 4-bromothiophene derivative enters a protein binding pocket, the σ -hole can form orthogonal, stabilizing interactions with Lewis base donors (such as the carbonyl oxygen of a protein backbone). For example, in the inhibition of targets like hCatL, the 4-bromothiophene moiety forms a critical halogen bond with the Glu426 residue, effectively locking the receptor in a specific conformational state[1].

Caption: Halogen Bonding Mechanism of 4-Bromothiophene Moieties in Protein Targets.

Synthetic Versatility: The Cross-Coupling Hub

From a synthetic perspective, the 4-bromothiophene moiety is a versatile hub for generating complex molecular architectures. Unlike the 2- and 5-positions of thiophene, which are highly electron-rich and prone to direct C-H activation or electrophilic attack, the 4-position is relatively deactivated.

-

Electronic Causality: The C4–Br bond requires specific catalytic activation energies for oxidative addition. This electronic differentiation allows chemists to perform sequential, site-selective functionalizations. For instance, a 2,4-dibromothiophene can be selectively coupled at the 2-position first, leaving the 4-bromothiophene moiety intact for late-stage diversification[2].

-

Application in Oncology: The moiety is frequently utilized to construct extensive libraries of kinase inhibitors and AMPK activators. A notable example is the synthesis of N-(13,16,19,22-Tetraoxapentacosan-1-yl)-4-bromothiophene-3-carboxyamide, which demonstrated significant efficacy in inhibiting glioblastoma cell proliferation[3].

Quantitative Data: Yields and Biological Context

The following table summarizes recent applications of 4-bromothiophene derivatives, highlighting the efficiency of their synthetic transformations and their biological targets.

| Compound / Derivative | Reaction Type | Yield (%) | Primary Biological Application / Target | Reference |

| 4-Bromothiophene-3-carboxamide (2e) | Amide Coupling | 94% | Glioblastoma (AMPK Activation) | [3] |

| 4-Arylthiophene-3-amines | Suzuki-Miyaura | Good/High | Antitumor / Photophysical probes | [2] |

| 4,5-Dibromothiophene-2-carboxylic acid | Halogen Bonding | N/A | Target stabilization (Glu426 interaction) | [1] |

Standardized Protocol: Suzuki-Miyaura Coupling of 4-Bromothiophenes

To harness the 4-bromothiophene moiety for library generation, the Suzuki-Miyaura cross-coupling reaction is the industry standard. The following protocol is engineered with built-in causality and self-validating checkpoints to ensure high fidelity in drug development workflows.

Reagents and Materials

-

Substrate: 4-Bromothiophene derivative (1.0 equiv)

-

Coupling Partner: Arylboronic acid (1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ Pd(PPh3)4 ] (0.05 equiv)

-

Base: Sodium Carbonate [ Na2CO3 ] (2.0 equiv, 2M aqueous solution)

-

Solvent System: Toluene / Ethanol (4:1 ratio)

Step-by-Step Methodology

Step 1: System Preparation and Degassing Combine the 4-bromothiophene derivative and arylboronic acid in the Toluene/Ethanol solvent mixture. Sparge the solution with Argon for 15 minutes.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes the homocoupling of the boronic acid.

-

Self-Validation Check 1: The solution must remain clear. Any premature darkening indicates the presence of reactive impurities.

Step 2: Catalyst and Base Addition Under a positive stream of Argon, add the Pd(PPh3)4 catalyst, followed by the degassed 2M aqueous Na2CO3 .

-

Causality: Na2CO3 is chosen over stronger bases (like KOtBu ) to prevent the dehalogenation of the deactivated 4-position and to protect sensitive functional groups. Ethanol acts as a phase-transfer agent, homogenizing the biphasic Toluene/Water interface to accelerate transmetalation.

-

Self-Validation Check 2: Upon addition of the catalyst, the mixture should adopt a characteristic pale yellow/orange hue, indicative of the active dissolved Pd complex.

Step 3: Thermal Activation Heat the biphasic mixture to reflux (approx. 90-95°C) for 12-18 hours.

-

Causality: Thermal energy is required to overcome the activation barrier for the oxidative addition of Pd(0) into the electronically deactivated C4–Br bond.

Step 4: Reaction Monitoring Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

-

Self-Validation Check 3: The 4-bromothiophene starting material will appear as a dark, UV-quenching spot at 254 nm. Successful conversion is validated by the disappearance of this spot and the emergence of a new product spot that often exhibits bright blue/green fluorescence under 365 nm UV light (due to the extended π -conjugation of the newly formed 4-arylthiophene).

Step 5: Quenching and Workup Cool the reaction to room temperature. Dilute with Ethyl Acetate and wash with brine.

-

Self-Validation Check 4: As the reaction cools and is exposed to air, the active palladium will precipitate out as "Pd black" (a fine, dark particulate). The appearance of Pd black at the end of the reaction (and not during) confirms that the catalytic cycle remained active throughout the heating phase.

Caption: Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Workflow for 4-Bromothiophenes.

Conclusion

The 4-bromothiophene moiety is far more than a simple building block; it is a strategic asset in medicinal chemistry. By understanding the electronic causality behind its reactivity, chemists can leverage it for highly selective cross-coupling reactions. Furthermore, by recognizing its potential as a halogen bond donor, drug design professionals can utilize the 4-bromo substituent to lock target conformations, thereby increasing the affinity and specificity of novel therapeutics.

References

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology Source: ACS Publications URL

- RSC Medicinal Chemistry: BOP-promoted formal aza-[3 + 3] cycloaddition Source: RSC Publications URL

- Source: ACS Publications (Journal of Medicinal Chemistry)

Sources

Literature Review and Technical Guide: 2-Substituted 4-Bromothiophene Derivatives in Advanced Synthesis and Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry and materials science, 2-substituted 4-bromothiophene derivatives have emerged as highly versatile, bifunctional building blocks. The unique electronic push-pull dynamics of the thiophene heteroaromatic ring—coupled with orthogonal reactive sites at the C2 and C4 positions—enable researchers to execute complex, multi-step syntheses with high regioselectivity.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere literature summarization. This whitepaper dissects the physicochemical properties of these derivatives, details the causality behind field-proven synthetic protocols, and explores their high-impact applications in targeted drug discovery and organic electronics.

Structural Dynamics & Physicochemical Profiling

The synthetic utility of 2-substituted 4-bromothiophenes (such as 4-bromo-2-thiophenecarboxaldehyde and 4-bromo-2-methylthiophene) lies in their dual functional handles. The C2 substituent (e.g., a formyl or methyl group) modulates the electron density of the thiophene ring, while the C4 bromine atom serves as a prime candidate for palladium-catalyzed oxidative addition.

The 4-bromo-2-thiophenecarboxaldehyde (CAS 18791-75-8) is a widely utilized building block for the synthesis of tetrahydroisoquinolinones and complex hydrazones 1. Understanding the physical properties of these precursors is critical for optimizing reaction kinetics and downstream purification.

Table 1: Physicochemical Properties of Key 2-Substituted 4-Bromothiophenes

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Key Application |

| 4-Bromo-2-thiophenecarboxaldehyde | 18791-75-8 | 44–46 | 114–115 (at 11 mmHg) | Precursor for tetrahydroisoquinolinones & Schiff bases |

| 4-Bromo-2-methylthiophene | 29421-92-9 | N/A (Liquid) | 190–192 | Building block for organic electronics & ligands |

| 4-Bromothiophene-2-acetic acid | 3140-73-6 | N/A | N/A | Drug discovery & advanced material design |

Orthogonal Reactivity: The Bifunctional Advantage

A hallmark of 4-bromo-2-thiophenecarboxaldehyde is its capacity for orthogonal functionalization . Researchers can selectively target the C2-aldehyde for nucleophilic condensation (forming imines or hydrazones) without disturbing the C4-bromide. Subsequently, the C4-bromide can undergo Suzuki-Miyaura cross-coupling.

In a notable study, the Suzuki coupling of 4-bromo-N-((4-bromothiophen-2-yl)methylene)aniline derivatives demonstrated that thiophene-based imines resist hydrolysis during palladium-catalyzed cross-coupling, unlike their pyridine counterparts which coordinate destructively with palladium atoms 2.

Workflow of orthogonal C2-condensation and C4-cross-coupling for thiophene derivatives.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis of Thiophene-Based Imines (Schiff Base Condensation)

Objective: Selective functionalization of the C2-aldehyde while preserving the C4-bromide.

-

Reagent Preparation: In an oven-dried Schlenk flask, combine equimolar amounts of 4-bromo-2-thiophenecarboxaldehyde (1.612 mmol) and the target primary amine (e.g., 4-bromo-2-methylaniline, 1.612 mmol) in 10 mL of absolute ethanol.

-

Catalytic Activation: Add 5–6 drops of glacial acetic acid.

-

Causality: Glacial acetic acid acts as a mild Brønsted acid. It selectively protonates the carbonyl oxygen to increase the electrophilicity of the C2 carbon without fully protonating the nucleophilic amine (which would stall the reaction).

-

-

Thermal Kinetics: Reflux the mixture for 8–10 hours.

-

Self-Validation (In-Process): Monitor via Thin-Layer Chromatography (TLC). The disappearance of the UV-active aldehyde spot confirms consumption of the starting material.

-

Isolation & Validation: Cool the mixture to precipitate the shiny yellow solid. Filter and purify via column chromatography. Post-purification, validate via 1 H-NMR: look for the disappearance of the aldehyde proton (~9.95 ppm) and the emergence of the imine (-CH=N-) proton (~8.40 ppm).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C4 position of the synthesized Schiff base.

-

System Purging: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Schiff base (0.560 mmol), arylboronic acid (0.670 mmol), and 4 mL of 1,4-dioxane. Purge the system with inert argon gas for 10 minutes.

-

Causality: Argon prevents the premature oxidation of the highly sensitive Pd(0) catalyst to an inactive Pd(II) state.

-

-

Catalyst & Base Addition: Add Pd(PPh 3 ) 4 (5 mol%) and K 3 PO 4 (1.340 mmol).

-

Causality: Pd(PPh 3 ) 4 is chosen because the bulky triphenylphosphine ligands stabilize the Pd(0) species during oxidative addition into the strong C4-Br bond. K 3 PO 4 is utilized as it is sufficiently basic to form the reactive boronate complex for transmetalation, but mild enough to prevent the hydrolysis of the sensitive imine bond.

-

-

Reaction Execution: Reflux at 90°C for 30 minutes under argon.

-

Self-Validation: Post-purification, validate success via Mass Spectrometry (EI-MS showing the [M+H] + molecular ion peak) and 1 H-NMR (appearance of new aryl proton multiplets in the 7.3–7.8 ppm range).

Table 2: Optimization Parameters for Suzuki-Miyaura Cross-Coupling

Direct Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with arylboronic acids has also been optimized using Pd(PPh3)4 and K3PO4 in toluene/water mixtures, yielding 4-arylthiophene-2-carbaldehydes with potent antibacterial and antiurease activities 3.

| Catalyst (mol %) | Base (Equivalents) | Solvent System | Temp (°C) | Mechanistic Observation / Yield |

| Pd(PPh 3 ) 4 (5%) | K 3 PO 4 (2.4 eq) | 1,4-Dioxane | 90 | Optimal for imines; prevents hydrolysis, 44–51% yield |

| Pd(PPh 3 ) 4 (5%) | K 3 PO 4 (2.0 eq) | Toluene/H 2 O (4:1) | 85–90 | Optimal for direct aldehyde coupling (up to 85% yield) |

| Pd(dppf)Cl 2 (5%) | NaOH (3.0 eq) | Various | >90 | High risk of imine hydrolysis; not recommended |

Pharmacological & Material Sciences Applications

Targeted Drug Discovery & Immunology

The unique steric and electronic profile of 4-aryl-2-substituted thiophenes makes them highly effective ligands for intracellular receptors. Pharmacologically, thiophene derivatives have been patented for their robust TNF-α production suppressive activity, making them critical candidates for treating autoimmune diseases and hematologic cancers 4. By downregulating TNF-α, these compounds short-circuit the inflammatory cascade responsible for tissue injury.

Mechanistic pathway of thiophene derivatives modulating TNF-α to attenuate tissue injury.

Furthermore, fluorine-substituted hydrazone derivatives synthesized from 4-bromothiophene-2-carbaldehyde have shown enhanced metabolic stability and biological activity in antimicrobial assays 5. The boat conformation of these hydrazones allows for precise intercalation with bacterial targets.

Advanced Materials Science

Beyond pharmacology, 4-bromo-2-methylthiophene and its derivatives are heavily utilized in the synthesis of organic electronics and conductive polymers. The electron-rich thiophene core facilitates efficient π -conjugation, while the C4-substitution allows for the tuning of the polymer's bandgap, making them indispensable in the development of high-throughput solid-phase synthesis matrices and organic photovoltaics.

References

- Sigma-Aldrich. "4-Bromo-2-thiophenecarboxaldehyde 90 18791-75-8". MilliporeSigma.

- National Institutes of Health (NIH). "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction". PMC.

- MDPI.

- Google Patents. "US11299485B2 - Thiophene derivative and use thereof".

- Preprints.org. "Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine". Preprints.

Sources

- 1. 4-溴-2-噻吩甲醛 90% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US11299485B2 - Thiophene derivative and use thereof - Google Patents [patents.google.com]

- 5. preprints.org [preprints.org]

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine via Ellman’s Sulfinamide Methodology

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The compound 1-(4-Bromothiophen-2-yl)ethan-1-amine is a highly versatile chiral building block in pharmaceutical chemistry. The thiophene core provides a bioisosteric replacement for phenyl rings, while the C4-bromine serves as an orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

To achieve high enantiomeric purity of the (S)-enantiomer, classic reductive amination often falls short due to poor enantiocontrol. Instead, this protocol leverages Ellman’s chiral sulfinamide auxiliary methodology [1]. By condensing 1-(4-bromothiophen-2-yl)ethan-1-one with (R)-2-methylpropane-2-sulfinamide, we establish a robust, stereodirecting environment. Subsequent diastereoselective reduction and acidic deprotection yield the target (S)-amine hydrochloride with exceptional optical purity (>99% ee).

Mechanistic Causality & Experimental Design

Every reagent in this workflow is selected based on precise mechanistic causality to ensure a self-validating and scalable system:

-

Titanium(IV) Ethoxide ( Ti(OEt)4 ) as a Dual-Action Reagent: Ketones are notoriously sluggish in imine condensations. Ti(OEt)4 acts simultaneously as a potent Lewis acid to activate the carbonyl carbon and as an irreversible water scavenger, driving the equilibrium forward without the need for Dean-Stark conditions [1].

-

Stereocontrolled Hydride Delivery: The reduction of the N -sulfinyl ketimine using Sodium Borohydride ( NaBH4 ) proceeds via an open, non-chelating transition state. The bulky tert-butyl group of the sulfinamide sterically blocks one face of the imine, directing the hydride to attack from the less hindered Re-face, thereby establishing the (S)-configuration at the new stereocenter [2].

-

Orthogonal Deprotection: The sulfinyl group is highly sensitive to acidic solvolysis. Treatment with anhydrous HCl in dioxane/methanol rapidly cleaves the N–S bond, liberating the amine as a stable hydrochloride salt while leaving the thiophene ring and the C–Br bond completely intact.

Synthetic Workflow Visualization

Caption: Three-step asymmetric synthesis of (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine.

Step-by-Step Experimental Protocols

Step 1: Synthesis of (R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide

Objective: Form the moisture-sensitive chiral ketimine.

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-(4-bromothiophen-2-yl)ethan-1-one (10.0 mmol, 1.0 eq) in anhydrous THF (20 mL, 0.5 M).

-

Reagent Addition: Add (R)-(+)-2-methylpropane-2-sulfinamide (11.0 mmol, 1.1 eq), followed by the rapid syringe addition of Titanium(IV) ethoxide (20.0 mmol, 2.0 eq).

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to 70 °C for 18 hours.

-

Self-Validation (QC): Monitor via LC-MS or 1H NMR of a crude aliquot. The ketone carbonyl carbon (~190 ppm) should shift to the imine carbon (~160 ppm).

-

Workup: Cool to room temperature. Pour the mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A heavy white precipitate of TiO2 will form.

-

Filtration & Extraction: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with Ethyl Acetate (3 × 30 mL). Separate the organic layer, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the ketimine.

Step 2: Diastereoselective Reduction to (R)-N-((S)-1-(4-Bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide

Objective: Set the (S)-stereocenter via sterically governed hydride transfer.

-

Preparation: Dissolve the purified ketimine (8.0 mmol, 1.0 eq) in anhydrous THF (40 mL, 0.2 M) under argon.

-

Cryogenic Cooling: Cool the reaction vessel to -50 °C using a dry ice/acetone bath (monitor internal temperature).

-

Reduction: Slowly add solid NaBH4 (24.0 mmol, 3.0 eq) in small portions to prevent exothermic spikes.

-

Reaction: Stir at -50 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

-

Self-Validation (QC): Check the Diastereomeric Ratio (dr) via 1H NMR of the crude mixture. The methyl group of the newly formed ethyl chain will appear as a doublet; the ratio of the major to minor doublet integrals dictates the dr (typically >95:5).

-

Workup: Quench the reaction strictly by the dropwise addition of saturated aqueous NH4Cl (20 mL). Extract with Dichloromethane (3 × 30 mL), dry over MgSO4 , and concentrate. The crude product can often be used directly in the next step or purified by recrystallization.

Step 3: Acidic Solvolysis to (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine Hydrochloride

Objective: Cleave the chiral auxiliary to isolate the target amine.

-

Preparation: Dissolve the sulfinamide intermediate (7.0 mmol, 1.0 eq) in anhydrous Methanol (15 mL).

-

Deprotection: Add 4M HCl in Dioxane (14.0 mmol, 2.0 eq) dropwise at room temperature.

-

Reaction: Stir for 1 hour. The reaction is extremely rapid; prolonged exposure is unnecessary and may lead to side reactions.

-

Self-Validation (QC): TLC (DCM/MeOH 9:1) will show the complete disappearance of the starting material and the formation of a baseline spot (the amine salt).

-

Isolation: Concentrate the mixture in vacuo to a viscous oil. Add cold Diethyl Ether (20 mL) and triturate vigorously until a white/off-white solid precipitates. Filter the solid, wash with additional cold ether, and dry under high vacuum.

Quantitative Data & Analytics Summary

The following table summarizes the expected metrics for this standardized workflow, providing benchmarks for process validation.

| Synthetic Step | Reagents & Conditions | Time / Temp | Expected Yield | Quality Metric (QC) |

| 1. Condensation | Ti(OEt)4 (2 eq), THF | 18 h / 70 °C | 82 - 88% | >98% purity (LC-MS) |

| 2. Reduction | NaBH4 (3 eq), THF | 14 h / -50 °C to RT | 90 - 95% | dr > 95:5 ( 1H NMR) |

| 3. Deprotection | 4M HCl in Dioxane, MeOH | 1 h / 20 °C | 92 - 98% | >99% ee (Chiral HPLC) |

Note: Enantiomeric excess (ee) of the final amine is directly correlated to the diastereomeric ratio (dr) achieved in Step 2, assuming the starting (R)-tert-butanesulfinamide was enantiopure.

References

-

Title: Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones Source: Journal of Organic Chemistry, 1999, 64 (4), 1278–1284. URL: [Link]

-

Title: N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines Source: Accounts of Chemical Research, 2002, 35 (11), 984–995. URL: [Link]

Application Note: Enantioselective Synthesis of Chiral 1-(4-Bromothiophen-2-yl)ethan-1-amine

Strategic Rationale & Mechanistic Insights

Chiral heteroarylalkylamines are privileged pharmacophores in modern drug discovery, frequently serving as core scaffolds for kinase inhibitors and GPCR ligands. The target molecule, 1-(4-bromothiophen-2-yl)ethan-1-amine , is particularly valuable: the thiophene ring acts as a metabolically stable phenyl bioisostere, while the bromine atom at the 4-position provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The Synthetic Challenge: Standard asymmetric hydrogenation of thiophene-containing imines using transition metals (Rh, Ru, Ir) is notoriously prone to failure. The sulfur heteroatom frequently poisons the catalyst, and the aryl bromide is susceptible to unwanted reductive dehalogenation under pressurized hydrogen.

The Solution: To bypass transition-metal vulnerabilities, this protocol leverages Ellman’s chiral auxiliary, enantiopure tert-butanesulfinamide. Since its introduction, this auxiliary has become the industry standard for the robust, scalable, and metal-free stereoselective synthesis of chiral amines[1]. The methodology relies on the condensation of 1-(4-bromothiophen-2-yl)ethan-1-one with the auxiliary, followed by a highly diastereoselective hydride reduction and subsequent acidic deprotection.

The reduction of N-tert-butanesulfinyl ketimines with sodium borohydride (NaBH₄) proceeds via a well-established open transition state model[2]. By minimizing dipole interactions, the imine adopts a conformation where the bulky tert-butyl group sterically shields one stereoface, directing the hydride to attack exclusively from the less hindered trajectory.

Experimental Workflows & Stereochemical Control

Figure 1. Synthetic workflow for the enantioselective preparation of the target chiral amine.

Figure 2. Mechanistic rationale for diastereoselective reduction via an open transition state.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems to ensure high fidelity and reproducibility at the bench.

Protocol A: Ketimine Condensation

Objective: Synthesis of (R,E)-N-(1-(4-bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide. Causality Note: Thiophene-2-ketones are electronically deactivated compared to aliphatic ketones. Titanium(IV) ethoxide (Ti(OEt)₄) is utilized because it acts as both a potent Lewis acid to activate the carbonyl and an irreversible water scavenger, driving the equilibrium forward[1].

-

Setup: To an oven-dried round-bottom flask under an inert argon atmosphere, add 1-(4-bromothiophen-2-yl)ethan-1-one (1.0 equiv, 10 mmol) and (R)-tert-butanesulfinamide (1.1 equiv, 11 mmol).

-

Solvation & Activation: Dissolve the mixture in anhydrous THF (0.5 M). Syringe in Ti(OEt)₄ (2.0 equiv, 20 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 70 °C and stir for 18 hours.

-

Self-Validating Workup: Cool the reaction to room temperature and pour it into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Validation: The immediate formation of a dense white precipitate (TiO₂) confirms the successful consumption and quenching of the titanium reagent.

-

Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (EtOAc). Separate the organic layer, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure ketimine.

Protocol B: Diastereoselective Reduction

Objective: Synthesis of (R)-N-((R)-1-(4-bromothiophen-2-yl)ethyl)-2-methylpropane-2-sulfinamide. Causality Note: The reaction is initiated at -50 °C to kinetically trap the imine in its lowest-energy conformation. This thermal control is critical to ensure the bulky tert-butyl group effectively shields one stereoface, maximizing the diastereomeric excess (de)[2].

-

Setup: Dissolve the purified ketimine (1.0 equiv, 8 mmol) in anhydrous THF (0.2 M) under argon.

-

Cooling: Submerge the flask in a dry ice/acetone bath and carefully regulate the temperature to -50 °C.

-

Reduction: Add solid NaBH₄ (3.0 equiv, 24 mmol) in a single portion. Stir at -50 °C for 2 hours, then allow the reaction to slowly warm to room temperature over an additional 2 hours.

-

Self-Validating Workup: Quench the reaction carefully with saturated aqueous NH₄Cl until gas evolution ceases. Validation: Analyze the crude mixture via ¹H NMR; the sulfinamide N-H proton should appear as a distinct doublet, and the methyl group of the newly formed stereocenter will shift, confirming conversion with >95:5 dr.

-

Isolation: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate. The product is typically pure enough for the next step without chromatography.

Protocol C: Acidic Deprotection

Objective: Synthesis of (R)-1-(4-bromothiophen-2-yl)ethan-1-amine hydrochloride. Causality Note: A mixture of dioxane and methanol is chosen because it fully solubilizes the starting sulfinamide while allowing the resulting amine hydrochloride salt to be precipitated cleanly upon the addition of diethyl ether, creating an efficient, self-purifying system.

-

Setup: Dissolve the crude sulfinamide (1.0 equiv, 7.5 mmol) in a 1:1 mixture of anhydrous MeOH and 1,4-dioxane (0.2 M).

-

Deprotection: Add 4M HCl in dioxane (2.0 equiv, 15 mmol) dropwise at room temperature. Stir for 1 hour.

-

Self-Validating Isolation: Concentrate the solution in vacuo to approximately 20% of its original volume. Add cold diethyl ether (Et₂O) vigorously. Validation: A white to off-white solid will rapidly precipitate. This is the highly pure amine hydrochloride salt.

-

Final Check: Filter the solid and dry under high vacuum. ¹H NMR in DMSO-d₆ will show the complete disappearance of the 9-proton tert-butyl singlet (~1.2 ppm), confirming absolute deprotection.

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and analytical standards for this synthetic route, allowing for rapid cross-referencing during execution.

| Reaction Step | Transformation | Reagents & Conditions | Typical Yield (%) | Stereochemical Purity |

| Step 1 | Ketimine Condensation | Ti(OEt)₄, THF, 70 °C, 18 h | 85 - 90% | >98% (E)-isomer |

| Step 2 | Diastereoselective Reduction | NaBH₄, THF, -50 °C to RT, 4 h | 90 - 95% | >95% de |

| Step 3 | Acidic Deprotection | 4M HCl/dioxane, MeOH, RT, 1 h | 95 - 98% | >99% ee |

References

-

Title: N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles Source: Beilstein Journal of Organic Chemistry (via National Institutes of Health) URL: [Link]

-

Title: Synthesis and Applications of tert-Butanesulfinamide Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Comprehensive Application Note: Controlled Buchwald-Hartwig Cross-Coupling of 1-(4-Bromothiophen-2-yl)ethan-1-amine

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Technical Methodology & Self-Validating Protocols

Executive Summary & Substrate Analysis

1-(4-Bromothiophen-2-yl)ethan-1-amine (CAS 2244906-14-5[1]; (R)-enantiomer CAS 1212816-88-0[2]) is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and Cereblon (CRBN) binders[3].

The structural architecture of this molecule presents a unique chemoselectivity challenge: it contains both an electrophilic aryl bromide and a nucleophilic primary aliphatic amine. Under standard palladium-catalyzed cross-coupling conditions, this molecule acts as an AB-type monomer. Without strategic intervention, the unhindered primary amine will rapidly coordinate with the oxidative addition complex of another molecule, driving uncontrolled step-growth polymerization or oligomerization.

To harness this substrate for targeted drug development, the reaction environment must be strictly controlled. This guide details the mechanistic causality and provides self-validating protocols for two divergent synthetic strategies: Route A (Amine Protection & Thiophene Functionalization) and Route B (Chemoselective Direct N-Arylation).

Mechanistic Causality & Reaction Design

The AB-Monomer Problem and Divergent Workflows

To prevent self-polymerization, the synthetic route must break the AB-monomer symmetry.

-

Route A (Amine Protection): By masking the primary amine with a tert-butyloxycarbonyl (Boc) group, the nucleophilicity of the nitrogen is eliminated. The isolated thiophene bromide can then undergo oxidative addition with Pd(0). For coupling this bromide with exogenous primary amines, BrettPhos is the ligand of choice. Its extreme steric bulk prevents the formation of off-cycle bis-amine palladium complexes, forcing the catalytic cycle forward through rapid reductive elimination[4][5].

-

Route B (Chemoselective Direct N-Arylation): If the goal is to N-arylate the primary amine while leaving the internal thiophene bromide intact, kinetic differentiation is required. This is achieved by using a highly reactive exogenous electrophile (e.g., an aryl iodide) and LiHMDS as the base. LiHMDS provides a critical "pseudo-protecting group" effect for primary amines, preventing catalyst poisoning and suppressing the activation of the less reactive internal aryl bromide[3].

Figure 1: Divergent synthetic workflows for bifunctional thiophene substrates.

The Catalytic Cycle

The efficiency of the Buchwald-Hartwig amination relies on the precise tuning of the oxidative addition and reductive elimination steps. Electron-rich phosphine ligands enhance the nucleophilicity of the Pd(0) species, facilitating oxidative addition into the strong C(sp2)-Br bond, while their steric bulk accelerates the reductive elimination of the product[5].

Figure 2: General Buchwald-Hartwig catalytic cycle for C-N bond formation.

Optimization Matrix: Catalyst, Ligand, and Base Selection

The following table summarizes the optimal parameters for functionalizing thiophene-based aryl bromides and primary amines, derived from established scaling relations and high-throughput screening data[3][4][6].

| Strategy | Precatalyst (mol%) | Ligand (mol%) | Base (Equiv) | Solvent / Temp | Causality / Rationale |

| Route A (Coupling 1° Amines) | Pd2(dba)3 (2%) | BrettPhos (4%) | NaOtBu (1.5) | Toluene, 100 °C | BrettPhos prevents off-cycle bis-amine Pd complexation[4]. |

| Route A (Coupling 2° Amines) | Pd2(dba)3 (2%) | RuPhos (4%) | Cs2CO3 (1.5) | 1,4-Dioxane, 90 °C | RuPhos provides excellent yields for 2° amines; Cs2CO3 protects sensitive groups[6]. |

| Route B (Direct N-Arylation) | Pd2(dba)3 (2%) | XPhos (4%) | LiHMDS (2.5) | THF, 65 °C | LiHMDS exerts a pseudo-protecting effect on the 1° amine, preventing catalyst poisoning[3]. |

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure mechanistic fidelity at every step.

Protocol 1: Route A - Boc-Protection of the Primary Amine

Objective: Mask the nucleophilic amine to prevent AB-monomer polymerization.

-

Initialization: Dissolve 1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride (10.0 mmol, 2.42 g)[1] in anhydrous Dichloromethane (DCM, 40 mL) under N2.

-

Base Addition: Add Triethylamine (Et3N, 25.0 mmol, 3.5 mL) dropwise at 0 °C. Validation: The suspension will clear as the free base is generated.

-

Protection: Add Di-tert-butyl dicarbonate (Boc2O, 11.0 mmol, 2.40 g) in DCM (10 mL) over 15 minutes. Warm to 25 °C and stir for 4 hours.

-

IPC Checkpoint (Self-Validation): Spot the reaction mixture on a silica TLC plate alongside the starting material. Stain with Ninhydrin and heat. Pass Criteria: Absence of a purple/pink spot indicates complete consumption of the primary amine.

-

Workup: Quench with saturated aqueous NH4Cl (30 mL). Extract with DCM (2 x 20 mL). Wash organics with brine, dry over Na2SO4, and concentrate to yield tert-butyl (1-(4-bromothiophen-2-yl)ethyl)carbamate.

Protocol 2: Route A - Buchwald-Hartwig Coupling of the Protected Bromide

Objective: C-N bond formation at the C4 position of the thiophene ring.

-

Catalyst Activation: In an oven-dried Schlenk flask, combine Pd2(dba)3 (0.02 mmol, 18.3 mg) and BrettPhos (0.04 mmol, 21.5 mg)[5]. Purge with N2 for 5 minutes. Add anhydrous Toluene (5 mL) and stir at 25 °C for 15 minutes. Validation: The solution must transition from deep purple/red to a pale/golden yellow, confirming the generation of the active L_nPd(0) species.

-

Reagent Addition: To the active catalyst, add the Boc-protected thiophene bromide from Protocol 1 (1.0 mmol, 306 mg), the exogenous primary amine (e.g., aniline, 1.2 mmol), and NaOtBu (1.5 mmol, 144 mg).

-

Reaction: Seal the flask and heat to 100 °C for 12 hours.

-

IPC Checkpoint (Self-Validation): Withdraw a 10 µL aliquot, dilute in LC-MS grade Methanol, filter, and inject into LC-MS. Pass Criteria: Disappearance of the isotopic Br doublet (M, M+2) and appearance of the product mass[M+H]+.

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol 3: Route B - Chemoselective Direct N-Arylation

Objective: Couple the primary amine with an external Aryl Iodide while preserving the internal thiophene bromide.

-

Preparation: In a glovebox or under strict Schlenk conditions, combine 1-(4-Bromothiophen-2-yl)ethan-1-amine free base (1.2 mmol, 247 mg), an exogenous Aryl Iodide (1.0 mmol), Pd2(dba)3 (0.02 mmol, 18.3 mg), and XPhos (0.04 mmol, 19.1 mg).

-

Solvent & Base: Add anhydrous THF (10 mL). Cool the mixture to 0 °C. Slowly add LiHMDS (1.0 M in THF, 2.5 mL, 2.5 mmol)[3].

-

Reaction: Warm to 65 °C and stir for 8 hours.

-

IPC Checkpoint (Self-Validation): Perform GC-MS analysis. Pass Criteria: The presence of the intact bromine atom on the thiophene ring in the product mass spectrum confirms chemoselectivity. If polymeric baseline humps are observed, the LiHMDS pseudo-protection failed (likely due to moisture).

-

Workup: Quench carefully with water (10 mL) at 0 °C. Extract with Ethyl Acetate (3 x 15 mL). Dry over MgSO4, concentrate, and purify.

References

- Synthonix, Inc. "1-(4-Bromothiophen-2-yl)ethanamine hydrochloride - [B93265]." synthonix.com.

- ChemScene. "1212816-88-0 | (R)-1-(4-Bromothiophen-2-yl)ethanamine." chemscene.com.

- ACS Publications. "Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction." acs.org.

- National Institutes of Health (NIH). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." nih.gov.

- Universidade do Minho. "Synthesis of diarylamines in the benzo[b]thiophene series bearing electron donating or withdrawing groups by Buchwald-Hartwig C-N coupling." uminho.pt.

- Royal Society of Chemistry (RSC). "Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery." rsc.org.

Sources

- 1. Synthonix, Inc > Synthons > 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride - [B93265] [synthonix.com]

- 2. chemscene.com [chemscene.com]

- 3. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. rep-dspace.uminho.pt [rep-dspace.uminho.pt]

Application Note: Strategic Protection of Bromothiophene Primary Amines for Advanced Synthesis

Introduction: The Strategic Imperative for Protecting Bromothiophene Amines

Bromothiophene scaffolds bearing a primary amine are foundational building blocks in medicinal chemistry and materials science. The dual functionality of the nucleophilic amine and the reactive carbon-bromine bond opens a gateway to a multitude of synthetic transformations, including cross-coupling, lithiation-substitution, and further heterocycle formation. However, this very reactivity presents a significant challenge. The primary amine is nucleophilic and basic, properties that can interfere with a wide range of subsequent reactions.[1] Therefore, the temporary masking or "protection" of the amine group is not merely a procedural step but a critical strategic decision that dictates the success of a synthetic campaign.

A protecting group is a reversibly formed derivative of a functional group that temporarily reduces its reactivity.[2] In the context of bromothiophene primary amines, an ideal protecting group strategy ensures:

-

Chemoselectivity: It prevents the amine from participating in unwanted side reactions.

-

Stability: The protected amine withstands the conditions of subsequent synthetic steps.

-

Orthogonality: The protecting group can be removed under conditions that do not affect other sensitive functional groups in the molecule.[2]

-

High Yields: Both the protection and deprotection steps should proceed with high efficiency to maximize the overall yield of the target molecule.[2]

This guide provides an in-depth analysis of key protecting group strategies for bromothiophene primary amines, detailing the causality behind experimental choices and providing field-proven protocols for their implementation.

Part 1: Foundational Principles - Selecting the Optimal Protecting Group